Isopropyl 4-(2-fluorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrimidine ring, possibly through a condensation reaction of a 1,3-dicarbonyl compound with a suitable diamine. The fluorophenyl group could be introduced through a nucleophilic aromatic substitution reaction, and the isopropyl ester could be formed through an esterification reaction .Molecular Structure Analysis
The molecular structure of this compound would be influenced by the presence of the various functional groups. The fluorophenyl group could potentially participate in π-π stacking interactions, and the ester group could form hydrogen bonds .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the ester group could be hydrolyzed under acidic or basic conditions to yield a carboxylic acid and an alcohol .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could increase the compound’s lipophilicity, potentially affecting its solubility and permeability .Scientific Research Applications
Synthesis and Structural Analysis
The compound Isopropyl 4-(2-fluorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, although not directly mentioned, is related to various research studies focusing on the synthesis, structural analysis, and biological evaluation of closely related compounds. One study involved the synthesis of 3-fluorophenylalanine esters through reactions involving isopropyl 2-Phenyl 3-aziridinecarboxylate, highlighting the methodologies for introducing fluorinated groups into complex molecules, which could have implications for the synthesis of this compound (Wade, Gaymard, & Guedj, 1979).
Medicinal Chemistry and Biological Activity
In medicinal chemistry, derivatives of tetrahydropyrimidines, akin to the subject compound, have been explored for their potential biological activities. For instance, compounds structurally related to this compound have been synthesized and evaluated for their anti-breast cancer and anti-inflammatory properties. These studies involve complex reactions to create novel compounds and test their biological efficacy, providing a foundation for further research into similar compounds (Thangarasu, Manikandan, & Thamaraiselvi, 2019).
Molecular Docking and Drug Discovery
Another facet of research involves the use of molecular docking studies to explore the interaction between synthesized compounds and specific enzymes or receptors. This approach helps in understanding the potential therapeutic effects of new compounds, including those related to this compound. By examining how these molecules interact with biological targets, researchers can identify promising candidates for drug development (Thangarasu, Manikandan, & Thamaraiselvi, 2019).
Chemical Synthesis and Reactions
The chemical synthesis and reactions of fluorinated esters and pyrimidines provide insight into the methodologies that could be applied to the synthesis of the compound . Studies on the reaction mechanisms and synthetic routes for related compounds offer valuable knowledge for chemists looking to synthesize or modify this compound for various scientific applications (Saloutin, Burgart, Kuzueva, Kappe, & Chupakhin, 2000).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
propan-2-yl 6-(2-fluorophenyl)-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN2O3/c1-9(2)22-15(20)13-10(3)19(4)16(21)18-14(13)11-7-5-6-8-12(11)17/h5-9,14H,1-4H3,(H,18,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDMMZVNJONLJLA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1C)C2=CC=CC=C2F)C(=O)OC(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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